[4-(methylsulfonyl)piperazin-1-yl]{4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone
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Overview
Description
- The compound’s systematic name is 4-(methylsulfonyl)piperazin-1-yl]{4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone . It contains a piperazine ring, a tetrazole ring, and a phenyl group.
- The piperazine moiety is a six-membered heterocyclic ring containing two nitrogen atoms. It is commonly found in pharmaceuticals due to its diverse biological activities.
- The tetrazole ring is a five-membered heterocycle with four nitrogen atoms. It imparts unique properties to the compound.
- The phenyl group contributes to the compound’s aromatic character.
Preparation Methods
- Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature. I can provide general strategies for constructing similar structures.
- One approach could involve the condensation of an appropriate amine (such as piperazine) with a ketone (e.g., acetophenone) in the presence of a suitable reagent (e.g., acid catalyst).
- Industrial production methods would likely involve optimization of reaction conditions, scalability, and purification processes.
Chemical Reactions Analysis
- The compound may undergo various reactions:
Oxidation: Oxidation of the methylsulfonyl group could yield a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group could form the corresponding alcohol.
Substitution: Substitution reactions at the phenyl ring could lead to diverse derivatives.
- Common reagents and conditions would depend on the specific reaction type.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate. Assess its pharmacokinetics, toxicity, and efficacy.
Cancer Research: Explore its effects on cancer cell lines.
Biological Studies: Investigate its interactions with cellular targets.
Materials Science: Assess its use in materials, such as sensors or catalysts.
Mechanism of Action
- The compound likely exerts its effects through inhibition of the PI3K pathway. It may target PI3Kα, modulating the PI3K/AKT/mTOR signaling cascade .
- Further studies are needed to elucidate the precise molecular mechanisms.
Comparison with Similar Compounds
- Unfortunately, without specific analogs, I cannot provide a direct comparison. its unique combination of functional groups makes it distinct.
Remember that while I’ve provided general information, specific details about this exact compound may require further research
Properties
Molecular Formula |
C16H22N6O3S |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-[4-(2-propan-2-yltetrazol-5-yl)phenyl]methanone |
InChI |
InChI=1S/C16H22N6O3S/c1-12(2)22-18-15(17-19-22)13-4-6-14(7-5-13)16(23)20-8-10-21(11-9-20)26(3,24)25/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
HEZWXLDLXUWRCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)C |
Origin of Product |
United States |
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